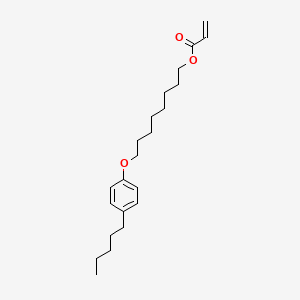![molecular formula C8H15BF4NO- B12813892 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate is a compound that belongs to the class of nitroxyl radicals. These compounds are known for their stability and reactivity, making them valuable in various chemical processes. The compound is often used as a catalyst in oxidation reactions due to its ability to efficiently convert alcohols to carbonyl compounds .
Méthodes De Préparation
The synthesis of 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate typically involves a multi-step process. One common method includes the oxidation of 9-azabicyclo[3.3.1]nonane using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate undergoes various types of chemical reactions, primarily oxidation reactions. It acts as a catalyst in the oxidation of alcohols to aldehydes and ketones. Common reagents used in these reactions include copper(I) salts and oxygen. The major products formed from these reactions are carbonyl compounds . The compound can also participate in substitution reactions, where it replaces a functional group in a molecule with another group.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for the oxidation of alcohols, which is a crucial step in the synthesis of various organic compounds . In biology and medicine, it is used in the study of oxidative stress and its effects on biological systems. The compound’s ability to generate reactive oxygen species makes it useful in research related to cell signaling and apoptosis . In industry, it is used in the production of fine chemicals and pharmaceuticals due to its efficiency and selectivity in oxidation reactions .
Mécanisme D'action
The mechanism by which 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate exerts its effects involves the generation of nitroxyl radicals. These radicals are highly reactive and can abstract hydrogen atoms from alcohols, leading to the formation of carbonyl compounds. The molecular targets of this compound include alcohols and other organic substrates that can undergo oxidation . The pathways involved in its action are primarily oxidative, involving the transfer of electrons and the generation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Compared to other nitroxyl radicals, 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate is less hindered and exhibits higher reactivity. Similar compounds include 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and 4-hydroxy-TEMPO. While TEMPO is widely used in oxidation reactions, this compound offers advantages in terms of stability and catalytic efficiency .
Propriétés
Formule moléculaire |
C8H15BF4NO- |
|---|---|
Poids moléculaire |
228.02 g/mol |
Nom IUPAC |
9-oxido-9-azoniabicyclo[3.3.1]nonane;tetrafluoroborate |
InChI |
InChI=1S/C8H15NO.BF4/c10-9-7-3-1-4-8(9)6-2-5-7;2-1(3,4)5/h7-9H,1-6H2;/q;-1 |
Clé InChI |
WLTMMAAYZOAKQO-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1CC2CCCC(C1)[NH+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


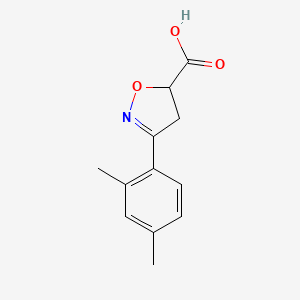

![4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12813838.png)


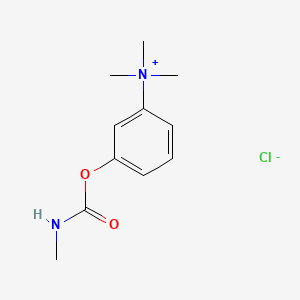
![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
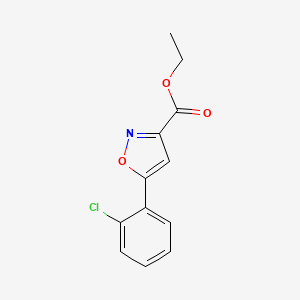
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
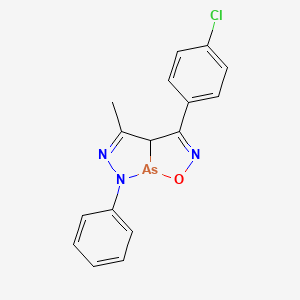
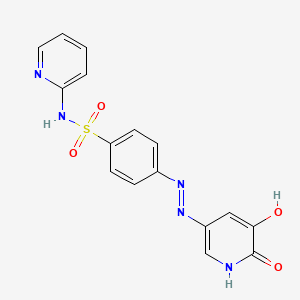
![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
